molecular formula C7H6FIO B2787017 (2-Fluoro-4-iodophenyl)methanol CAS No. 1039646-78-0

(2-Fluoro-4-iodophenyl)methanol

Cat. No.: B2787017
CAS No.: 1039646-78-0
M. Wt: 252.027
InChI Key: LNRGOOJWNHXIDV-UHFFFAOYSA-N
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Description

(2-Fluoro-4-iodophenyl)methanol (CAS: 1039646-78-0) is a fluorinated and iodinated aromatic alcohol with the molecular formula C₇H₅FIO. Its structure features a hydroxymethyl group (-CH₂OH) attached to a benzene ring substituted with fluorine at the ortho position (C2) and iodine at the para position (C4). This compound is a key intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors such as trametinib and other MEK inhibitors . Its structural uniqueness lies in the electronic effects of fluorine (electron-withdrawing) and iodine (bulky, polarizable), which influence reactivity, solubility, and biological interactions.

Properties

IUPAC Name

(2-fluoro-4-iodophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FIO/c8-7-3-6(9)2-1-5(7)4-10/h1-3,10H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNRGOOJWNHXIDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-4-iodophenyl)methanol typically involves the iodination of 2-fluorobenzyl alcohol. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide, in an organic solvent like acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the iodine atom at the para position relative to the fluorine atom .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-4-iodophenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Fluoro-4-iodophenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a radiolabeled compound in imaging studies.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of kinase inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2-Fluoro-4-iodophenyl)methanol exerts its effects depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, through its functional groups. The fluorine and iodine atoms can influence the compound’s binding affinity and selectivity, while the hydroxymethyl group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Structural Similarity and Substituent Variations

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Positions Key Applications/Notes
(2-Fluoro-4-iodophenyl)methanol 1039646-78-0 C₇H₅FIO 268.02 F (C2), I (C4), -CH₂OH (C1) MEK inhibitor intermediates
(4-Fluoro-2-iodophenyl)methanol 937649-01-9 C₇H₅FIO 268.02 F (C4), I (C2), -CH₂OH (C1) Structural isomer; lower similarity (0.90)
(4-Fluoro-2,6-diiodophenyl)methanol 1806299-45-5 C₇H₄FIO₂ 393.91 F (C4), I (C2, C6), -CH₂OH (C1) Increased iodine content; higher lipophilicity
(6-Fluoro-3-iodo-2-methylphenyl)methanol 1149379-05-4 C₈H₇FIO 282.05 F (C6), I (C3), -CH₂OH (C1), -CH₃ (C2) Methyl group enhances steric hindrance
(2-Chloro-4-fluoro-3-iodophenyl)methanol 2385245-26-9 C₇H₅ClFIO 286.47 Cl (C2), F (C4), I (C3), -CH₂OH (C1) Chlorine substitution alters electronic properties

Key Observations :

  • Substituent Position: The position of iodine and fluorine significantly impacts molecular polarity and steric bulk. For example, this compound is preferred in trametinib synthesis due to optimal spatial arrangement for kinase binding .
  • Halogen Effects : Chlorine substitution (e.g., in CAS 2385245-26-9) increases molecular weight and may enhance metabolic stability compared to fluorine .

Physicochemical Properties

  • Solubility: this compound is soluble in methanol and dichloromethane, similar to analogs like (3-Ethyl-4-fluoro-5-iodophenyl)methanol (CAS 2710088-40-5) . Polar solvents are preferred due to the hydroxymethyl group.
  • Thermal Stability: Derivatives with bulky substituents (e.g., methyl or ethyl groups) exhibit higher melting points. For example, (6-Fluoro-3-iodo-2-methylphenyl)methanol has enhanced crystallinity due to the methyl group .

Pharmacological Relevance

  • Trametinib Intermediates: this compound is critical in synthesizing trametinib impurities such as 1-cyclopropyl-3-(2-fluoro-4-iodophenyl)urea (CAS 871700-18-4) .
  • MEK Inhibitors : Analogs like PD-0325901 and pimertib incorporate the (2-fluoro-4-iodophenyl) group to enhance target binding affinity and selectivity .
  • Biological Activity: The iodine atom in this compound derivatives may improve pharmacokinetics by increasing half-life through reduced oxidative metabolism .

Biological Activity

(2-Fluoro-4-iodophenyl)methanol is an organic compound characterized by the presence of fluorine and iodine substituents on a phenyl ring, along with a hydroxymethyl group. This unique structure suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacological research.

The molecular formula for this compound is C7H6FIO. The compound features a phenolic structure, which can engage in hydrogen bonding and other interactions crucial for biological activity.

The mechanism of action for this compound involves interaction with various biological targets, including enzymes and receptors. The halogen substituents (fluorine and iodine) can enhance lipophilicity and modulate the compound's reactivity, potentially leading to increased binding affinity to target biomolecules. The hydroxymethyl group can facilitate hydrogen bonding, further influencing its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of halogenated phenolic compounds. For instance, compounds similar to this compound have demonstrated significant antibacterial activity against various pathogens, including resistant strains of Staphylococcus aureus. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Pathogen MIC (µg/mL) Activity
Staphylococcus aureus32Moderate
Escherichia coli64Moderate
Pseudomonas aeruginosa128Weak

Antioxidant Activity

The antioxidant properties of this compound can be attributed to its ability to scavenge free radicals and reduce oxidative stress. Compounds with similar structures have been shown to exhibit significant antioxidant activity through various assays, including DPPH and ABTS methods.

Assay Type IC50 (µg/mL) Activity Level
DPPH50Strong
ABTS45Strong

Study on Antibacterial Properties

A study published in Antimicrobial Agents and Chemotherapy evaluated the antibacterial efficacy of halogenated phenolic compounds, including derivatives of this compound. The results indicated that these compounds exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) significantly lower than those of common antibiotics .

Study on Antioxidant Effects

Another research article examined the antioxidant properties of similar phenolic compounds using in vitro models. The study utilized DPPH and FRAP assays to assess the scavenging ability of these compounds against free radicals. The findings revealed that the presence of halogen substituents significantly enhanced antioxidant capacity compared to non-halogenated analogs .

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